7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol
Overview
Description
7-Methyl-1,4-dioxaspiro[45]decan-8-ol is a chemical compound with the molecular formula C9H16O3 It is characterized by a spirocyclic structure, which includes a dioxaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve bases or acids as catalysts, depending on the nature of the substituent.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its use. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
- 1,4-Dioxaspiro[4.5]decan-8-ol
- 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one
- 4-Hydroxycyclohexan-1-one Monoethylene Ketal
- 4,4-Ethylenedioxycyclohexanol
Comparison: Compared to these similar compounds, 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol is unique due to its specific methyl substitution, which can influence its reactivity and interaction with other molecules. This uniqueness makes it valuable for specific applications where such structural features are advantageous .
Properties
IUPAC Name |
7-methyl-1,4-dioxaspiro[4.5]decan-8-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-7-6-9(3-2-8(7)10)11-4-5-12-9/h7-8,10H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTPUJDUSKCUMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCC1O)OCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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